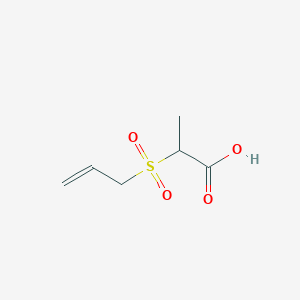

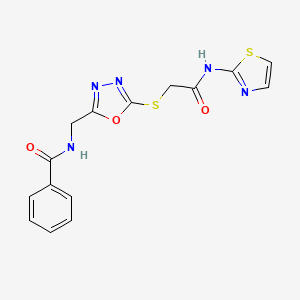

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” is a compound that has been studied for its potential use in medicinal chemistry . It is related to pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” and its derivatives involves complex chemical reactions . The key intermediates and their synthesis methods are described in various studies .Molecular Structure Analysis

The molecular structure of “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” has been analyzed using various methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .Chemical Reactions Analysis

The chemical reactions involving “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” have been studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” have been analyzed . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Scientific Research Applications

Antimicrobial Activity

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine: has been studied for its potential as an antimicrobial agent. Pyrrolopyrazine derivatives are known to exhibit significant antibacterial and antifungal properties . This compound, with its nitrogen-containing heterocyclic structure, could be effective against a variety of microbial pathogens by interfering with their DNA synthesis or disrupting cell wall synthesis.

Kinase Inhibition

One of the most notable applications of pyrrolopyrazine derivatives is their role as kinase inhibitors . Kinases are enzymes that play a crucial role in signaling pathways that regulate cell growth, metabolism, and apoptosis. By inhibiting specific kinases, “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” could be used to treat diseases that arise from dysregulated kinase activity, such as cancer and autoimmune diseases.

Safety and Hazards

Future Directions

The future directions for the study of “6-methyl-N-(pyridin-4-yl)pyrazin-2-amine” could involve further development of its potential use in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the potential use of these materials in non-linear optics has been suggested .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

For instance, similar compounds have shown inhibitory effects on Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

Given the potential anti-tubercular activity, it may affect pathways related to the survival and proliferation ofMycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound may lead to the inhibition of this organism’s growth or survival .

properties

IUPAC Name |

6-methyl-N-pyridin-4-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBIYTYOCPMMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)

![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

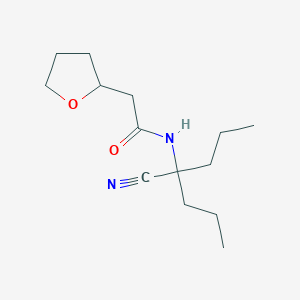

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)